N-(4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide
描述
属性
IUPAC Name |
N-(4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O5/c23-14-7-9-15(10-8-14)24-22(28)20-19(17-3-1-2-4-18(17)31-20)25-21(27)13-5-11-16(12-6-13)26(29)30/h1-12H,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBPZDOIPQWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . Its structure includes a benzofuran backbone with a nitro group and a fluorophenyl moiety, which may enhance its lipophilicity and biological activity. The presence of fluorine atoms is particularly notable as they can significantly influence the compound's pharmacokinetic properties.
Anticancer Potential
Research indicates that compounds structurally related to this compound have shown significant anticancer activity. For instance, similar benzofuran derivatives have been reported to inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluorobenzamide | Contains a fluorobenzene moiety | Anticancer properties |
| N-(4-Fluorophenyl)benzamide | Similar aromatic system | Inhibitor of specific kinases |
| Benzofuran-2-carboxylic acid | Lacks amide functionality | Anti-inflammatory effects |
Case Studies and Research Findings
- Inhibition Studies : A study on related compounds demonstrated that modifications in the benzofuran structure could enhance enzyme inhibition, suggesting that this compound may similarly exhibit potent inhibitory effects against target enzymes implicated in cancer and inflammation .
- Preliminary Toxicity Assessments : Initial toxicity assessments in vitro have shown that compounds with similar functional groups exhibit low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .
- Pharmacokinetic Studies : Research on related benzofuran compounds indicates that fluorination increases bioavailability and enhances the ability to cross biological membranes, which is critical for effective drug design .
Future Directions for Research
Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of the compound in a living organism.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : Systematically modifying the chemical structure to optimize biological activity and minimize toxicity.
相似化合物的比较
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- Halogen Comparison: Replacing fluorine with bromine (as in ) introduces a larger halogen, which may alter binding pocket interactions due to steric bulk and polarizability .
- Heterocyclic Modifications: The oxadiazole-containing analog () exhibits higher polarity, likely improving solubility but possibly reducing membrane permeability .
常见问题
Q. What are the critical steps in synthesizing N-(4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide?
The synthesis involves three key stages:
- Benzofuran Core Formation : Starting with a phenol derivative (e.g., 2-hydroxyacetophenone), cyclization via Vilsmeier-Haack or oxidative coupling yields the benzofuran scaffold .
- Amide Coupling : Reacting the benzofuran-2-carboxylic acid intermediate with 4-nitrobenzoyl chloride using coupling agents like EDCl/HOBt in DMF .
- Final Functionalization : Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amidation . Optimization of solvent (DMF or acetonitrile), temperature (60–100°C), and reaction time (12–24 hrs) is critical for yields >70% .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (e.g., m/z 423.08 for CHFNO) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. What are the primary physicochemical properties of this compound?
Key properties include:
- Molecular Weight : ~423.36 g/mol (based on CHFNO).
- Solubility : Low aqueous solubility (<0.1 mg/mL); soluble in DMSO or DMF for biological assays .
- LogP : Predicted ~3.2 (indicative of moderate lipophilicity) .
- Stability : Susceptible to hydrolysis under basic conditions due to the nitrobenzamido group .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Purity Issues : HPLC analysis (>95% purity) is essential to exclude byproducts affecting activity .
- Structural Analogues : Compare with derivatives (e.g., 4-chloro vs. 4-fluoro substituents) to isolate structure-activity relationships (SAR) .
- Dose-Response Curves : Validate IC values across multiple replicates to ensure reproducibility .
Q. What mechanistic insights exist for its anticancer activity?
Preliminary studies suggest:
- Kinase Inhibition : Potent inhibition of EGFR (IC ~50 nM) due to nitrobenzamido interactions with the ATP-binding pocket .
- Apoptosis Induction : Caspase-3/7 activation observed in Jurkat cells at 10 µM .
- Data Gaps : Limited in vivo toxicity profiles; prioritize pharmacokinetic studies (e.g., bioavailability, half-life) .
Q. How can synthetic yields be improved without compromising purity?
Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2 hrs while maintaining >80% yield .
- Catalytic Optimization : Use Pd(OAc)/Xantphos for efficient amidation (turnover number >100) .
- Purification Techniques : Combine column chromatography with recrystallization (ethanol/water) to achieve >99% purity .
Methodological Recommendations
Q. What computational tools are recommended for SAR studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with EGFR or tubulin .
- QSAR Models : Utilize MOE or RDKit to predict bioactivity based on substituent electronic effects (e.g., nitro vs. methoxy groups) .
- ADMET Prediction : SwissADME or pkCSM to forecast solubility, metabolism, and toxicity .
Q. How should researchers design assays to evaluate dual activity (e.g., anticancer and antimicrobial)?
- Parallel Screening : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains alongside cancer cell lines .
- Selectivity Index : Calculate IC ratios (e.g., IC/IC) to identify preferential targets .
- Resistance Studies : Serial passage assays to monitor mutation-driven resistance in pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
